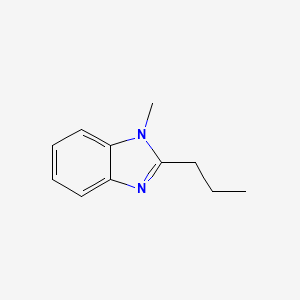

1-methyl-2-propyl-1H-1,3-benzodiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-propylbenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-3-6-11-12-9-7-4-5-8-10(9)13(11)2/h4-5,7-8H,3,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOBAORYUGLRZPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=CC=CC=C2N1C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Methyl 2 Propyl 1h 1,3 Benzodiazole and Analogous Structures

Conventional and Foundational Synthesis Approaches

Conventional methods for the synthesis of benzimidazoles have been well-established for many years and typically involve the construction of the heterocyclic ring from acyclic precursors.

A cornerstone of benzimidazole (B57391) synthesis is the condensation reaction between an aromatic diamine, typically o-phenylenediamine (B120857), and a carbonyl-containing compound. nih.govorientjchem.org This approach is versatile, allowing for the introduction of various substituents at the 2-position of the benzimidazole core.

To synthesize the 2-propyl substituted scaffold, o-phenylenediamine can be condensed with either butanoic acid or butyraldehyde (B50154). orientjchem.orgresearchgate.net When using a carboxylic acid like butanoic acid, the reaction is typically carried out under heating in the presence of an acid catalyst, such as p-toluenesulfonic acid (ρ-TSOH), to facilitate dehydration. orientjchem.orgresearchgate.net Alternatively, the reaction with an aldehyde, such as butyraldehyde, also benefits from an acidic catalyst and heating to promote the formation of the benzimidazole ring. orientjchem.org The initial step in this sequence is the formation of a Schiff base, which then undergoes cyclization. orientjchem.org

A general procedure for the synthesis of 2-propyl-1H-benzimidazole is the reaction of o-phenylenediamine with butanoic acid in the presence of ρ-TSOH, with the mixture being refluxed for 2-3 hours. researchgate.net Another approach involves the condensation of o-phenylenediamine with butyraldehyde, which can be promoted by various catalysts, including supported gold nanoparticles, to achieve high yields under mild conditions. nih.gov

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| o-phenylenediamine | Butanoic acid | ρ-TSOH, Toluene, Reflux | 2-Propyl-1H-benzimidazole | High | researchgate.net |

| o-phenylenediamine | Butyraldehyde | Au/TiO2, CHCl3:MeOH, 25°C | 2-Propyl-1H-benzimidazole | 80-98 | nih.gov |

| o-phenylenediamine | Various aldehydes | p-TsOH, DMF, 80°C | 2-Substituted benzimidazoles | - | orientjchem.org |

The formation of the benzimidazole ring via the condensation of o-phenylenediamine and an aldehyde proceeds through a key cyclization step. nih.gov The reaction initially forms a Schiff base intermediate through the reaction of one of the amino groups of the diamine with the aldehyde's carbonyl group. mdpi.com This is followed by an intramolecular nucleophilic attack by the second amino group on the imine carbon.

To obtain the target compound, 1-methyl-2-propyl-1H-1,3-benzodiazole, an N-alkylation step is necessary to introduce the methyl group onto one of the nitrogen atoms of the benzimidazole ring. This is a common strategy for the synthesis of N-substituted benzimidazoles. researchgate.net

The alkylation is typically performed by treating the pre-formed 2-propyl-1H-benzimidazole with an alkylating agent, such as methyl iodide or dimethyl sulfate (B86663). researchgate.netnih.gov The reaction is carried out in the presence of a base, which deprotonates the N-H of the imidazole (B134444) ring, forming a more nucleophilic benzimidazolate anion. Common bases used for this purpose include potassium carbonate or sodium hydride. researchgate.net To improve the reaction efficiency, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide can be employed, particularly in biphasic reaction media. asianpubs.org

For instance, the N-methylation of 2-substituted benzimidazoles can be achieved using dimethyl sulfate in the presence of a base, yielding the corresponding 1-methyl-2-substituted benzimidazole. asianpubs.org The reaction conditions can be optimized to favor the formation of the desired N-1 isomer.

Advanced and Catalytic Synthetic Protocols

In recent years, more advanced synthetic methods have been developed to improve the efficiency, selectivity, and environmental friendliness of benzimidazole synthesis.

Transition metal catalysis has emerged as a powerful tool for the formation of C-C and C-N bonds, and these methods have been applied to the synthesis of substituted benzimidazoles. Palladium-catalyzed cross-coupling reactions, in particular, have been utilized for the functionalization of the benzimidazole core. nih.govrsc.org

While the Suzuki-Miyaura coupling is primarily known for the formation of C-C bonds between aryl or vinyl halides/triflates and organoboron compounds, its principles can be adapted for the synthesis of complex benzimidazole structures. nih.govyoutube.com For instance, a pre-functionalized benzimidazole halide could be coupled with an appropriate boronic acid to introduce various substituents. More directly, palladium catalysts can be used to facilitate the N-arylation or N-alkylation of benzimidazoles. mit.edu Palladium-catalyzed N-alkylation reactions offer a versatile route to N-substituted benzimidazoles under mild conditions. rsc.orgchemrxiv.org

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | PdCl2/(SPhos) | (Hetero)aryl boronic acids, 2-iodobenzimidazole | 2-(Hetero)aryl benzimidazoles | researchgate.net |

| N-Arylation | Pd catalyst | Unsymmetric imidazoles, Aryl halides | N1-Aryl imidazoles | mit.edu |

| N-Alkylation | Pd(OAc)2 | Formimidamides, Benzylamines | N-1-Alkyl-2-unsubstituted benzimidazoles | tandfonline.com |

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tandfonline.commdpi.comjocpr.com The synthesis of benzimidazoles is well-suited for microwave irradiation.

The condensation of o-phenylenediamine with aldehydes can be significantly expedited under microwave irradiation. tandfonline.comfigshare.com For example, reactions that might take several hours under conventional reflux conditions can often be completed in a matter of minutes in a microwave reactor. jocpr.com This rapid heating can lead to cleaner reactions with fewer side products. The synthesis of 1,2-disubstituted benzimidazoles has been shown to be highly efficient under microwave conditions, with yields often exceeding 90% in reaction times as short as 5-10 minutes. mdpi.com

| Synthesis | Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Substituted Benzimidazoles (Conventional) | Thermal heating | 2-3 hours | 85 | jocpr.com |

| 2-Substituted Benzimidazoles (Microwave) | Microwave irradiation | 6 minutes | 94 | jocpr.com |

| 1,2-Disubstituted Benzimidazoles (Conventional) | 60°C | 120 minutes | 61.4 | mdpi.com |

| 1,2-Disubstituted Benzimidazoles (Microwave) | 60°C | 5 minutes | 99.9 | mdpi.com |

One-Pot Multicomponent Reaction Systems

One-pot multicomponent reactions (MCRs) offer a highly efficient pathway for the synthesis of benzimidazole derivatives by combining multiple starting materials in a single reaction vessel, thereby reducing waste, saving time, and simplifying procedures. researchgate.netbiointerfaceresearch.com These reactions are particularly valuable for creating diverse molecular libraries for drug discovery. researchgate.net A common MCR approach for synthesizing 1,2-disubstituted benzimidazoles, analogous to this compound, involves the condensation of an o-phenylenediamine, an aldehyde, and a third component, which can vary.

For instance, a three-component coupling of N-substituted o-phenylenediamines, terminal alkynes, and a sulfonyl azide, catalyzed by copper, can produce 1,2-substituted benzimidazoles. nih.gov In the context of synthesizing the target molecule, N-methyl-o-phenylenediamine could react with butyraldehyde (or a related precursor) in a one-pot fashion. Various catalytic systems, often environmentally benign, have been developed to facilitate these reactions, yielding products in high yields. nih.govsemanticscholar.org Green chemistry principles are often incorporated, utilizing water as a solvent or solvent-free conditions to minimize environmental impact. semanticscholar.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref. |

| N-substituted o-phenylenediamine | Terminal Alkyne, Sulfonyl Azide | Copper Catalyst | 1,2-disubstituted benzimidazole | nih.gov |

| o-phenylenediamine | Aldehyde | H2O2/HCl | 2-substituted benzimidazole | organic-chemistry.org |

| Acenaphthoquinone | Benzil, Ammonium Acetate | SBA-Pr-NH2 | Fused Imidazoles | kashanu.ac.ir |

Continuous Flow Synthesis Methodologies

Continuous flow chemistry has emerged as a powerful technology for the synthesis of benzimidazoles, offering significant advantages over traditional batch processing, such as enhanced safety, improved heat and mass transfer, scalability, and reduced waste. omicsonline.orgacs.org This methodology is particularly suitable for industrial production.

The synthesis of benzimidazole drugs has been successfully demonstrated using continuous flow micromixing reactor technology. acs.org For example, the condensation of o-phenylenediamine with carboxylic acids or aldehydes can be performed in a flow reactor packed with a heterogeneous acid catalyst, such as a sulfonated polystyrene resin (Amberlyst-15). omicsonline.org This approach allows for high yields (90-97%) with very short residence times (less than 10 minutes) and excellent catalyst recyclability. omicsonline.org Another advanced flow method integrates enzymatic and electrochemical reactions, using air as a green oxidant and an oxidase as a biocatalyst for the synthesis of substituted benzimidazoles under mild conditions. rsc.org These systems can be scaled up, making them industrially relevant and efficient. rsc.org

| Flow System Type | Key Features | Advantages | Typical Yields | Ref. |

| Micromixing Reactor | Rapid mixing (~1s reaction time) | Minimizes byproduct formation, improves yield | >90% | acs.org |

| Packed-Bed Reactor | Heterogeneous acid catalyst (e.g., Amberlyst-15) | Catalyst recyclability, high throughput | 90-97% | omicsonline.org |

| Enzymatic/Electrochemical | Biocatalyst (oxidase), air as oxidant | Green and mild conditions, integrated operation | Not specified | rsc.org |

| H-Cube / H-Cube Midi | Catalytic heterogeneous hydrogenation | Eliminates safety concerns with H2 gas, scalable | Kilogram quantities | acs.org |

Catalyst Development and Regeneration in Benzodiazole Synthesis

The choice of catalyst is crucial in benzimidazole synthesis, influencing reaction efficiency, selectivity, and sustainability. A wide range of catalysts, from metal-based to metal-free systems, have been developed.

Heterogeneous catalysts are particularly advantageous as they can be easily separated from the reaction mixture and reused, which is both economically and environmentally beneficial. acs.orgupc.edu Examples include supported gold nanoparticles (Au/TiO2), which effectively catalyze the selective reaction between o-phenylenediamine and aldehydes under ambient conditions without additives. mdpi.com Cobalt nanocomposites have also been shown to be highly recyclable, non-noble metal catalysts for the coupling of phenylenediamines and aldehydes. organic-chemistry.org Other heterogeneous systems involve supported reagents on materials like silica (B1680970) or polymers, which provide stability and allow for easy recovery. doi.org The development of magnetic nanoparticles as catalyst supports (e.g., Co@Fe2O4) further simplifies the recovery process, as the catalyst can be removed with an external magnet. nih.govsemanticscholar.org The regeneration and reuse of these catalysts for multiple cycles with minimal loss of activity is a key focus of current research. nih.govmdpi.com

| Catalyst Type | Support | Key Advantages | Recyclability | Ref. |

| Gold Nanoparticles | TiO2 | Mild, ambient conditions; additive-free | Reusable for at least 5 cycles | mdpi.com |

| Cobalt Nanocomposite | Nitrogen-doped Carbon | Additive/oxidant-free, high functional group tolerance | Reusable for 5 runs | nih.gov |

| Brønsted Acidic Ionic Liquid | Gel Matrix | Solvent-free, high yields | Reusable for 5 runs | acs.org |

| Fe3O4@SiO2/Collagen | Magnetic Nanoparticles | Environmentally benign, short reaction times | Easily recovered with a magnet | nih.govsemanticscholar.org |

Utilization of Specific Reagents (e.g., Phosphorus Oxychloride) in Benzodiazole Formation

Phosphorus oxychloride (POCl3) is a versatile and effective reagent used in the synthesis of 2-substituted benzimidazoles, often acting as both a solvent and a catalyst. ingentaconnect.comtandfonline.com It functions as a powerful dehydrating agent, facilitating the cyclization step in the condensation reaction between an o-aryldiamine and a carboxylic acid. ingentaconnect.com

The use of POCl3 offers several advantages, including good product yields, short reaction times, and operational simplicity. ingentaconnect.comtandfonline.com For example, the reaction of a substituted o-phenylenediamine with a carboxylic acid can be heated to around 80°C in POCl3 for about an hour to yield the corresponding 2-substituted benzimidazole. ingentaconnect.com This method avoids the need for other, often harsher, acidic conditions like polyphosphoric acid or sulfuric acid. ingentaconnect.com A plausible mechanism involves the activation of the carboxylic acid by POCl3, forming a reactive intermediate that is then attacked by the diamine, followed by cyclization and dehydration to form the benzimidazole ring.

Regioselective Synthesis Strategies and Isomer Control

For benzimidazoles with different substituents at the 1- and 2-positions, such as this compound, controlling the regioselectivity of the synthesis is critical to avoid the formation of unwanted isomers. nih.gov When an unsymmetrically substituted o-phenylenediamine is used, the cyclization can potentially lead to two different regioisomers.

Strategies to achieve isomer control often involve a stepwise approach. One common method is the N-alkylation of a pre-formed 2-substituted benzimidazole. researchgate.net For the target molecule, this would involve synthesizing 2-propyl-1H-benzimidazole first, followed by a selective methylation at the N-1 position. The choice of base and alkylating agent can influence the regioselectivity of this step. Another approach is to start with an N-substituted o-phenylenediamine. For example, using N-methyl-o-phenylenediamine as the starting material in a condensation reaction with butyraldehyde or butyric acid would directly lead to the desired 1,2-disubstituted product. Copper-catalyzed C-N bond formation protocols have also been developed for the efficient synthesis of N-alkyl substituted benzimidazoquinazolinones, demonstrating advanced methods for controlling N-substitution. nih.govacs.org

Scalable Synthetic Routes for Industrial Research and Production

The transition of a synthetic route from laboratory scale to industrial production requires consideration of factors such as cost, safety, efficiency, and environmental impact. For benzimidazole derivatives, scalable syntheses are actively being developed.

Continuous flow synthesis is inherently more scalable and safer than batch processing for many reactions, making it an attractive option for industrial production. omicsonline.orgacs.org The ability to produce kilogram quantities of a key benzimidazole intermediate using a continuous flow hydrogenation system (H-Cube Midi) highlights the industrial applicability of this technology. acs.org Solvent-free methods, such as grinding reactants together, also offer a scalable and environmentally friendly alternative to traditional solvent-based reactions. patsnap.com Microwave-assisted synthesis under solvent-free conditions has also been shown to be scalable, with reactions being successfully performed on a 20 mmol scale with excellent yields and short reaction times. nih.govresearchgate.net The development of robust and recyclable catalysts is another key factor in creating economically viable and scalable processes for the large-scale production of benzimidazole compounds. nih.gov

Chemical Reactivity, Reaction Mechanisms, and Transformation Pathways

Mechanistic Investigations of Benzodiazole Ring Formation

The formation of the 1,3-benzodiazole (more commonly known as benzimidazole) ring system is a cornerstone of heterocyclic chemistry. The most prevalent method for synthesizing 2-substituted benzimidazoles is the Phillips condensation. adichemistry.comnih.gov This reaction involves the condensation of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions. colab.ws

For the specific synthesis of 1-methyl-2-propyl-1H-1,3-benzodiazole, the reaction would commence with N-methyl-1,2-phenylenediamine and butanoic acid. The mechanism proceeds in two key steps:

Acylation: Initially, one of the amino groups of the N-methyl-1,2-phenylenediamine is acylated by butanoic acid. This step is typically catalyzed by a strong mineral acid, such as hydrochloric acid (HCl) or polyphosphoric acid (PPA), which protonates the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic. adichemistry.comsemanticscholar.org The primary amine of the diamine is more nucleophilic than the N-methylated secondary amine and thus reacts preferentially to form an N-acyl intermediate.

Cyclization and Dehydration: The second amino group (the N-methyl group) then attacks the carbonyl carbon of the newly formed amide. This intramolecular nucleophilic attack leads to the formation of a five-membered ring intermediate. Subsequent dehydration of this cyclic intermediate, driven by the acidic conditions and often elevated temperatures, results in the formation of the aromatic benzimidazole (B57391) ring. adichemistry.com

Good yields for this reaction are typically achieved with aliphatic acids like butanoic acid. adichemistry.com Alternative methods can utilize other carbonyl compounds like aldehydes or orthoesters in the presence of an oxidizing agent or a suitable catalyst. rsc.org

Table 1: Common Conditions for Benzodiazole Ring Formation

| Method | Reactants | Catalyst/Conditions | Reference |

| Phillips Condensation | o-phenylenediamine, Carboxylic Acid | HCl, PPA, or other strong acids; Heat | adichemistry.com, colab.ws |

| Weidenhagen Reaction | o-phenylenediamine, Aldehyde | Oxidizing agent (e.g., copper(II) acetate) | semanticscholar.org |

| Catalytic Condensation | o-phenylenediamine, Aldehyde/Orthoester | Various catalysts (e.g., nano-Ni(II)/Y zeolite) | rsc.org |

| From Nitroanilines | o-nitroaniline, Aldehyde | Reducing agent (e.g., sodium dithionite) | nih.gov |

Oxidative Transformations of the Benzodiazole Moiety

The benzimidazole ring is generally stable, but it can undergo oxidative transformations under specific conditions. instras.com The reaction's outcome is highly dependent on the oxidizing agent used and the substitution pattern on the ring. Common oxidizing agents include hydrogen peroxide, lead tetraacetate, and chromic acid. ijdrt.com

For this compound, oxidation can lead to several products. Vigorous oxidation can result in the cleavage of the benzene (B151609) portion of the molecule, yielding imidazole-4,5-dicarboxylic acid. Milder oxidation might lead to the formation of N-oxides. The development of oxidative cyclization methods, often mediated by reagents like phenyliodine(III) diacetate (PIDA) or copper catalysts, allows for the annulation of the benzimidazole core, although this typically involves starting materials with appropriately positioned functional groups for cyclization. nih.gov In some cases, oxidative processes can lead to the formation of dimeric structures or phenazines, particularly if starting from substituted o-(cycloamino)anilines, which points to the involvement of nitrosobenzene (B162901) intermediates. nih.gov

Electrophilic Aromatic Substitution Reactions on the Benzodiazole System

The benzene ring of the benzodiazole system is electron-rich and readily undergoes electrophilic aromatic substitution reactions such as nitration, halogenation, and sulfonation. chemicalbook.com The fused imidazole (B134444) ring acts as an activating group, directing incoming electrophiles to the 4, 5, 6, and 7 positions. chemicalbook.com

The regioselectivity of the substitution is dictated by the electronic effects of the substituents and the inherent properties of the heterocyclic ring. In general, activating groups direct incoming electrophiles to the ortho and para positions. youtube.comlibretexts.org For an unsubstituted benzimidazole, substitution typically occurs at the 5(6)-position due to tautomerism. However, in this compound, the N1-position is blocked. The electron-donating nature of the N-methyl and C-propyl groups, combined with the directing effect of the imidazole nitrogen atoms, influences the substitution pattern. Calculations and experimental data for similar systems suggest that the positions para to the nitrogen atoms (positions 4 and 7) are the most electron-rich and therefore the most likely sites for electrophilic attack. Position 6 is also a potential site, being para to the other nitrogen. The precise outcome can be sensitive to the specific electrophile and reaction conditions. chemrxiv.org

Table 2: Predicted Regioselectivity of Electrophilic Substitution

| Reaction | Reagents | Predicted Major Products |

| Nitration | HNO₃, H₂SO₄ | 4-Nitro- and 7-Nitro-1-methyl-2-propyl-1H-1,3-benzodiazole |

| Bromination | Br₂, FeBr₃ | 4-Bromo- and 7-Bromo-1-methyl-2-propyl-1H-1,3-benzodiazole |

| Sulfonation | Fuming H₂SO₄ | This compound-4-sulfonic acid |

Nucleophilic Substitution Reactions on the Benzodiazole System

The electron-rich nature of the benzimidazole ring makes it generally unreactive toward nucleophilic aromatic substitution. However, substitution is possible under certain conditions. The C2 position is the most susceptible to nucleophilic attack, particularly if it bears a good leaving group like a halogen. chemicalbook.com

In the case of 2-chlorobenzimidazole, direct substitution by strong nucleophiles is often hindered by the acidic N-H proton, which is abstracted by the nucleophile. longdom.org However, in a 1-alkyl substituted derivative such as 2-chloro-1-methylbenzimidazole, this pathway is blocked. Consequently, it reacts readily with nucleophiles like sodium methoxide (B1231860) to yield the 2-methoxy derivative. ijdrt.comlongdom.org Therefore, if this compound were converted to a 2-halo derivative, it would be a viable substrate for nucleophilic substitution at the C2 position.

Metal Coordination and Ligand Chemistry of Benzodiazole Derivatives

Benzimidazole and its derivatives are versatile ligands in coordination chemistry, readily forming stable complexes with a wide range of transition metals. researchgate.netrsc.org Coordination typically occurs through the lone pair of electrons on the sp²-hybridized "pyridine-like" nitrogen atom at the N3 position. nih.gov

In this compound, the N1-position is occupied by a methyl group, making the N3-nitrogen the sole site for metal coordination. It acts as a monodentate ligand. It can form complexes with various metal ions such as Cu(II), Co(II), and Zn(II). nih.gov The formation of these complexes is confirmed by spectroscopic methods; for instance, in FT-IR spectroscopy, the C=N stretching vibration of the benzimidazole ring shifts upon coordination to a metal center. nih.govnih.gov These metal complexes have applications in catalysis and medicinal chemistry. nih.gov

Regioselectivity in Substituent Introduction and Complex Reaction Pathways

Regioselectivity is a critical factor in the functionalization of the benzodiazole system. As discussed, electrophilic substitution is directed to specific positions on the benzene ring (primarily 4, 7, and 6).

Further substitution on the imidazole ring is also regioselective. For instance, alkylation of a benzimidazole that is unsubstituted on nitrogen can lead to a mixture of N1 and N3 isomers. In the target molecule, this compound, the N1 position is already substituted. Therefore, any further reaction at a ring nitrogen, such as protonation or alkylation with an alkyl halide, will occur exclusively at the N3 position, leading to the formation of a 1,3-disubstituted benzimidazolium salt. instras.com

Complex reaction pathways can be designed based on these principles. For example, a halogen could be introduced at the C4 position via electrophilic substitution, followed by a transition-metal-catalyzed cross-coupling reaction to introduce a new carbon-carbon or carbon-heteroatom bond, demonstrating how regiocontrolled steps can be used to build molecular complexity. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR)

¹H NMR Spectroscopy:

The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons of the benzimidazole (B57391) ring, the N-methyl group, and the propyl chain.

Aromatic Protons: The four protons on the benzene (B151609) ring will likely appear as a complex multiplet pattern in the region of δ 7.20–7.80 ppm. The exact chemical shifts and coupling patterns depend on the electronic effects of the fused imidazole (B134444) ring and the substituents.

N-Methyl Protons: A sharp singlet corresponding to the three protons of the N-methyl group is expected. Its chemical shift would be influenced by the aromatic ring current, likely appearing in the range of δ 3.70–4.00 ppm.

Propyl Group Protons: The propyl group will exhibit three distinct sets of signals:

A triplet for the terminal methyl group (CH₃) protons around δ 0.90–1.10 ppm.

A sextet for the methylene (B1212753) group (CH₂) protons adjacent to the methyl group at approximately δ 1.80–2.00 ppm.

A triplet for the methylene group (CH₂) protons directly attached to the C2 position of the benzimidazole ring, expected to be the most downfield of the propyl signals, around δ 2.80–3.00 ppm, due to the deshielding effect of the adjacent nitrogen atoms.

¹³C NMR Spectroscopy:

The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For 1-methyl-2-propyl-1H-1,3-benzodiazole, the following approximate chemical shifts are expected based on general data for 2-alkyl-benzimidazoles: mdpi.com

Benzimidazole Ring Carbons: The carbon at the C2 position, substituted with the propyl group, is expected to have a chemical shift in the range of δ 155.0–160.0 ppm. The aromatic carbons of the benzene ring typically resonate between δ 110.0 and 145.0 ppm.

N-Methyl Carbon: The carbon of the N-methyl group is anticipated to appear in the range of δ 30.0–35.0 ppm.

Propyl Group Carbons: The three carbons of the propyl group will have distinct chemical shifts, with the carbon attached to the benzimidazole ring being the most deshielded.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 7.20 - 7.80 (m) | 110.0 - 145.0 |

| N-CH₃ | 3.70 - 4.00 (s) | 30.0 - 35.0 |

| -CH₂- (α to ring) | 2.80 - 3.00 (t) | ~30.0 |

| -CH₂- | 1.80 - 2.00 (sextet) | ~21.0 |

| -CH₃ | 0.90 - 1.10 (t) | ~14.0 |

| C2 (ring) | - | 155.0 - 160.0 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes of chemical bonds. The IR spectrum of this compound is expected to display characteristic absorption bands for the aromatic ring and the aliphatic side chains. orientjchem.orgresearchgate.net

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000–3100 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups of the propyl and N-methyl substituents will appear in the 2850–2960 cm⁻¹ range.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the imidazole ring and the C=C bonds of the benzene ring are expected to produce strong absorptions in the 1450–1620 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations of the benzimidazole ring are likely to be found in the 1200–1350 cm⁻¹ range.

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene ring will give rise to characteristic bands in the 700–900 cm⁻¹ region, which can provide information about the substitution pattern.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| C=N / C=C Stretch | 1450 - 1620 |

| C-N Stretch | 1200 - 1350 |

| Aromatic C-H Bend | 700 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The benzimidazole core is the primary chromophore in this compound. The UV-Vis spectrum of the parent 1H-benzimidazole shows characteristic absorption bands, and similar features are expected for its derivatives. researchgate.net The spectrum for 1-methyl-1H-benzimidazole exhibits absorption maxima that can serve as a reference. nist.gov

The spectrum is anticipated to show two main absorption bands corresponding to π → π* transitions within the conjugated benzimidazole system. These bands are typically observed in the ranges of 240–250 nm and 270–285 nm. The presence of the 2-propyl and 1-methyl substituents may cause slight shifts ( batochromic or hypsochromic) in the absorption maxima and changes in molar absorptivity compared to the unsubstituted parent compound.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular mass of a compound, which allows for the unambiguous determination of its elemental composition. For this compound (C₁₁H₁₄N₂), the calculated exact mass can be used to confirm its molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. While specific HRMS data for the target compound is not available, the fragmentation of benzimidazole derivatives generally follows predictable pathways. Upon electron ionization, the molecular ion (M⁺˙) is expected to be observed. Key fragmentation pathways would likely involve:

Loss of an ethyl radical: Cleavage of the bond between the α- and β-carbons of the propyl group could lead to the loss of a C₂H₅ radical, resulting in a stable ion.

Loss of a propyl radical: Cleavage of the bond between the C2 of the benzimidazole ring and the propyl group.

Rearrangement reactions: Complex rearrangements within the benzimidazole ring system upon fragmentation are also possible.

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not available in the searched literature, data from related compounds such as 2-propyl-1H-benzimidazole and 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid can offer insights into the expected solid-state conformation. researchgate.netnih.gov

These related structures show that the benzimidazole ring system is essentially planar. The propyl group is likely to adopt a staggered conformation to minimize steric strain. In the solid state, intermolecular interactions such as π-π stacking between the aromatic rings of adjacent molecules would play a significant role in the crystal packing. researchgate.netnih.gov

Vibrational Spectroscopy and Electronic Absorption Analysis

A combined analysis of vibrational and electronic spectra, often supported by computational methods like Density Functional Theory (DFT), can provide a deeper understanding of the molecular structure and properties. nih.govacs.orgmdpi.commdpi.com

Theoretical calculations could predict the vibrational frequencies (IR and Raman) and electronic transitions (UV-Vis) for this compound. By comparing these theoretical predictions with experimental data, a detailed assignment of the spectral features can be achieved. This analysis can confirm the proposed structure and provide information on the electronic distribution and bonding within the molecule. For instance, DFT calculations can help to precisely assign the various C-H, C=N, and C=C vibrational modes and to understand the nature of the molecular orbitals involved in the electronic transitions observed in the UV-Vis spectrum.

Theoretical and Computational Chemistry Studies of 1 Methyl 2 Propyl 1h 1,3 Benzodiazole

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a widely used computational method to investigate the properties of molecules. scirp.orgresearchgate.net For various benzimidazole (B57391) derivatives, DFT has been employed to study their molecular structure, vibrational properties, and electronic characteristics. nih.govnih.gov These studies typically involve optimizing the molecular geometry and calculating various parameters to predict the compound's behavior.

Electronic Structure and Molecular Orbital Analysis

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial for understanding a molecule's electronic properties and reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of a molecule. nih.gov For related benzimidazole compounds, the HOMO-LUMO energy gap has been calculated to be around 4.9266 eV, indicating significant stability. nih.gov Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and intra-molecular interactions. acs.orgnih.gov

Prediction of Reactivity Parameters and Reaction Energetics

Global reactivity parameters, derived from DFT calculations, help in predicting the reactivity of molecules. nih.gov These parameters are used to understand the sites susceptible to electrophilic or nucleophilic attack. While these studies have been performed for various benzimidazole derivatives, specific data for 1-methyl-2-propyl-1H-1,3-benzodiazole is not available.

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are employed to study the physical movements and dynamic evolution of molecules over time. nih.gov This technique is particularly useful for understanding how a molecule interacts with its environment, such as a protein binding site. nih.govresearchgate.net MD simulations have been used to assess the stability of complexes formed by benzimidazole derivatives with biological targets. nih.gov

Structure-Reactivity Relationships Derived from Computational Models

By combining experimental data with computational models, it is possible to establish structure-activity relationships (SAR) and structure-reactivity relationships. These relationships are vital in medicinal chemistry for designing new molecules with desired properties. For benzothiazole (B30560) derivatives, a related class of compounds, SAR studies have provided insights into their cytotoxic activities. researchgate.net

Spectroscopic Property Prediction through Computational Methods

Computational methods can predict various spectroscopic properties, such as NMR and IR spectra. acs.orgnih.gov For a series of N-1-sulfonyl substituted benzimidazoles, DFT calculations have been used to simulate ¹H and ¹³C NMR data, which showed good correlation with experimental values. acs.orgnih.gov

Applications in Material Science and Industrial Chemistry

Development of Organic Semiconductor Materials

Research into the application of 1-methyl-2-propyl-1H-1,3-benzodiazole in the field of organic semiconductors is still an emerging area. While the broader benzimidazole (B57391) and benzothiophene (B83047) families have been investigated for their semiconducting properties, specific data on the 1-methyl-2-propyl derivative is not widely documented. The general approach in this field involves modifying core structures, like benzothieno[3,2-b] mdpi.combenzothiophene (BTBT), with different functional groups to fine-tune their molecular packing and electronic properties. rsc.org For instance, the introduction of phenyl and hexylphenyl groups to a BTBT core has been shown to create environmentally stable organic thin-film transistors with high hole mobility. rsc.org The performance of such materials is heavily dependent on achieving ordered molecular arrangements, often in liquid crystal phases, to ensure efficient charge transport. rsc.org Theoretical studies suggest that the electronic properties of organic molecules, including their frontier energy levels (HOMO and LUMO), can be manipulated through chemical design, which is a guiding principle in the development of new semiconductor materials. ucl.ac.uk

Corrosion Inhibition Studies for Metal Protection

Benzimidazole derivatives are well-established as effective corrosion inhibitors for various metals and alloys, particularly steel, in acidic environments. nih.govresearchgate.net Their efficacy stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net This action impedes both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction. nih.gov The specific compound this compound, by virtue of its benzimidazole core, is expected to exhibit similar protective properties.

Adsorption Mechanisms on Metal Surfaces

The protective action of benzimidazole-based inhibitors is governed by their adsorption onto the metal surface. This process can occur through two primary mechanisms: physisorption and chemisorption. nih.gov

Physisorption: This involves electrostatic interactions between the charged metal surface and protonated inhibitor molecules in the acidic solution.

Chemisorption: This is a stronger interaction involving the sharing of electrons between the inhibitor and the metal. It occurs through the lone pair of electrons on the nitrogen atoms and the π-electrons of the aromatic benzimidazole ring, which can interact with the vacant d-orbitals of the metal atoms (e.g., iron). nih.govnih.gov

Studies on related molecules like 2-methylbenzimidazole (B154957) on copper surfaces have shown that the adsorption configuration can vary, with molecules lying flat at low coverage and assuming more upright positions in denser packed structures. nih.gov The formation of coordination bonds between the nitrogen atoms and surface metal atoms is a key feature of the chemisorption process. nih.gov The adsorption behavior of these inhibitors often follows the Langmuir adsorption isotherm, which suggests the formation of a monolayer on the metal surface. researchgate.netnih.gov

Performance Evaluation in Corrosive Environments

The effectiveness of a corrosion inhibitor is quantified by its inhibition efficiency (IE), which can be determined using various electrochemical and gravimetric techniques.

Potentiodynamic Polarization (PDP): This method reveals whether an inhibitor acts on the anodic, cathodic, or both reactions (a mixed-type inhibitor). For benzimidazole derivatives, they typically function as mixed-type inhibitors, reducing both the corrosion current density (i_corr) and altering the corrosion potential (E_corr). researchgate.netnih.gov

Electrochemical Impedance Spectroscopy (EIS): EIS studies provide information on the charge transfer resistance (R_ct) at the metal/solution interface. An effective inhibitor increases the R_ct value, indicating a slowing of the corrosion process. Simultaneously, a decrease in the double-layer capacitance (C_dl) is observed, which is attributed to the displacement of water molecules by the adsorbing inhibitor molecules, effectively thickening the electrical double layer. nih.gov

The inhibition efficiency of benzimidazole derivatives generally increases with their concentration, reaching a plateau at an optimal concentration where maximum surface coverage is achieved. nih.govresearchgate.net

Table 1: Performance of Example Benzimidazole Derivatives as Corrosion Inhibitors for Steel in 1 M HCl

| Inhibitor Compound | Concentration | Technique | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole | 10⁻³ M | PDP/EIS | 95 | researchgate.net |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate | 1 mM | Gravimetric | 95.1 | nih.gov |

Role as a Chemical Building Block in Advanced Organic Synthesis

While specific literature detailing the use of this compound as a synthetic building block is limited, the benzimidazole scaffold itself is of great importance. A closely related compound, 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole, serves as a crucial intermediate, or building block, in the industrial synthesis of the pharmaceutical agent Telmisartan. google.com The synthesis of this complex molecule involves the coupling of two different benzimidazole units. google.com Another related compound, 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid, is also a key precursor in the same synthetic pathway. nih.gov This highlights the role of substituted propyl-benzimidazoles as valuable intermediates for constructing more complex, pharmacologically active molecules.

Ligand Design in Coordination Chemistry

The benzimidazole framework is a versatile and widely used ligand in coordination chemistry. The two nitrogen atoms within the imidazole (B134444) ring possess lone pairs of electrons that can readily coordinate with a variety of metal ions to form stable complexes. nih.gov The N-methylation at the 1-position in this compound leaves the nitrogen at the 3-position as the primary coordination site.

The structural versatility of benzimidazole ligands allows for the creation of coordination compounds with diverse geometries and properties. For example, ligands based on 1-(pyridylmethyl)-1H-benzimidazole have been used to synthesize mononuclear, 1D chain, and dinuclear complexes with zinc(II) and mercury(II). researchgate.net Furthermore, benzimidazole-derived imine ligands have been complexed with Co(III) and Cu(II) to create compounds with potential biological applications. nih.gov The design of these ligands, including the nature and position of substituent groups like the propyl group, can influence the steric and electronic properties of the resulting metal complexes, thereby tuning their reactivity, stability, and potential applications in areas such as catalysis and materials science.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene |

| 2-phenyl mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene |

| 2-(4-hexylphenyl) mdpi.combenzothieno[3,2-b] mdpi.combenzothiophene |

| 1-methyl-2-phenylbenzimidazole |

| 5-methoxy-2-[(4-methoxy-3,5-dimethyl-pyridin-2-yl)methylsulfinyl]benzimidazole |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate |

| 1-(benzo[d]thiazol-2-yl)-3-methylguanidine |

| 2-methylbenzimidazole |

| 2-n-propyl-4-methyl-6-(1-methylbenzimidazol-2-yl)-1H-benzimidazole |

| 4-methyl-2-n-propyl-1H-benzimidazole-6-carboxylic acid |

| 1-(pyridylmethyl)-1H-benzimidazole |

Future Research Perspectives for 1 Methyl 2 Propyl 1h 1,3 Benzodiazole

Innovations in Green and Sustainable Synthesis Methodologies

Future synthetic research should prioritize the development of environmentally benign and efficient pathways to 1-methyl-2-propyl-1H-1,3-benzodiazole. Traditional multi-step syntheses of benzimidazole (B57391) derivatives often involve harsh reagents and generate significant waste. nih.gov The focus will shift towards methodologies that align with the principles of green chemistry, such as atom economy, use of renewable feedstocks, and reduction of hazardous substances.

Promising research directions include:

One-Pot, Multi-Component Reactions: Developing a one-pot synthesis from readily available precursors, such as a suitably substituted o-phenylenediamine (B120857), butyraldehyde (B50154) (or a derivative), and a methylating agent, could drastically improve efficiency. Such approaches, which have been explored for other substituted imidazoles, minimize intermediate isolation steps, thereby reducing solvent usage and energy consumption. researchgate.net

Catalytic Approaches: Investigation into novel catalysts, including heterogeneous catalysts, nanocatalysts, or biocatalysts, could lead to milder reaction conditions and higher yields. For instance, using phosphorus oxychloride in a nonpolar solvent has been shown to be an effective method for creating similar complex benzimidazoles in high yields for industrial production. google.com

Alternative Energy Sources: The use of microwave irradiation or sonochemistry could accelerate reaction times and improve energy efficiency compared to conventional heating.

Green Solvents: Exploring the use of water, supercritical fluids, or bio-derived solvents like dimethyl sulfoxide (B87167) (DMSO), which can also act as a reagent, would reduce the reliance on volatile and toxic organic solvents. researchgate.net

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| One-Pot Synthesis | Reduced waste, time, and energy; simplified procedure. | Optimization of reaction conditions and component ratios. |

| Heterogeneous Catalysis | Easy catalyst recovery and reuse; cleaner product streams. | Development of robust and selective solid-acid or metal-based catalysts. |

| Microwave-Assisted Synthesis | Rapid reaction rates; improved energy efficiency. | Investigating solvent-free conditions and temperature control. |

| Use of Green Solvents | Reduced environmental impact and toxicity. | Screening solvents like water, ionic liquids, or DMSO for efficacy. |

Exploration of Novel Non-Biological Material Properties and Applications

Beyond established biological roles for some benzimidazoles, a significant frontier lies in discovering the non-biological material properties of this compound. The benzimidazole scaffold is known for its thermal stability, aromaticity, and electron-rich nature, making its derivatives candidates for advanced materials.

Future investigations could target:

Organic Electronics: The π-conjugated system of the benzimidazole core suggests potential applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as components in photovoltaic cells. Research would involve characterizing its charge transport properties, HOMO/LUMO energy levels, and photophysical behavior.

Non-Linear Optical (NLO) Materials: Computational studies on some 1,2-disubstituted benzimidazole derivatives have suggested they may possess significant NLO properties, which are valuable for applications in telecommunications and photonics. nih.gov Experimental validation of these properties for this compound through techniques like the Z-scan method would be a crucial step.

Corrosion Inhibitors: The nitrogen atoms in the benzimidazole ring can coordinate with metal surfaces, forming a protective layer. Research could explore the efficacy of this compound as a corrosion inhibitor for steel, copper, or other alloys, particularly in acidic or saline environments.

Polymer Building Blocks: Incorporation of the rigid and thermally stable this compound unit into polymer backbones could yield high-performance materials with enhanced thermal resistance and specific mechanical properties.

Advanced Mechanistic Insights through Combined Experimental and Theoretical Approaches

A synergistic combination of advanced experimental techniques and computational chemistry is essential for a profound understanding of the structure-property relationships of this compound. While experimental data provides real-world characterization, theoretical models can elucidate underlying electronic structures and predict behavior. nih.govmdpi.com

Future research should integrate:

Spectroscopic and Crystallographic Analysis: Detailed characterization using 1H and 13C NMR, FT-IR, and UV-Vis spectroscopy should be complemented by single-crystal X-ray diffraction. nih.gov This combination provides definitive data on molecular geometry, bond lengths, bond angles, and intermolecular interactions in the solid state.

Density Functional Theory (DFT) Calculations: DFT methods can be used to calculate a wide range of properties, including optimized molecular geometry, vibrational frequencies (for comparison with FT-IR spectra), and NMR chemical shifts. mdpi.comresearchgate.net These calculations can aid in the precise assignment of experimental spectra.

Frontier Molecular Orbital (FMO) Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can provide insights into the compound's electronic properties, reactivity, and potential as an electronic material. mdpi.com

Molecular Electrostatic Potential (MEP) Mapping: MEP analysis can reveal the charge distribution within the molecule, identifying electrophilic and nucleophilic sites and predicting how the molecule will interact with other species. nih.gov

| Analytical Approach | Predicted Insight | Relevance |

| DFT Geometry Optimization | Provides theoretical bond lengths and angles. | Complements X-ray diffraction data for structural validation. nih.gov |

| FMO Energy Calculation | Determines HOMO-LUMO gap and electronic transition properties. mdpi.com | Predicts electronic and optical behavior for materials science applications. |

| NMR Chemical Shift Calculation | Aids in the assignment of complex experimental 1H and 13C NMR spectra. mdpi.com | Ensures accurate structural confirmation. |

| MEP Surface Analysis | Maps electron density to identify reactive sites. nih.gov | Helps understand intermolecular interactions and reaction mechanisms. |

Development of High-Throughput Screening for Material Applications

To accelerate the discovery of new applications, high-throughput screening (HTS) methodologies can be adapted from the pharmaceutical industry to the field of materials science. Instead of screening for biological activity, HTS can be used to rapidly evaluate the physical and chemical properties of this compound and its derivatives.

Key areas for development include:

Combinatorial Synthesis: Creating libraries of related benzimidazole derivatives by systematically varying the substituents at the 1- and 2-positions on a small scale.

Automated Property Measurement: Developing automated systems to quickly measure key material properties such as melting point, thermal stability (via thermogravimetric analysis), UV-Vis absorption/emission spectra, and conductivity.

Computational Screening: Using computational chemistry to perform initial virtual screening of derivative libraries. nih.gov By calculating properties like the HOMO-LUMO gap or polarity for hundreds of virtual compounds, researchers can prioritize the synthesis of the most promising candidates for specific applications, saving significant time and resources.

Integration into Supramolecular Assemblies and Frameworks

The benzimidazole core is an excellent building block for supramolecular chemistry due to its capacity for hydrogen bonding (at the N-H site, if not substituted) and coordination with metal ions. For this compound, the lone pair on the non-methylated nitrogen atom remains available for coordination.

Future research in this area should explore:

Coordination Polymers and Metal-Organic Frameworks (MOFs): Investigating the reaction of this compound with various metal salts could lead to the formation of new coordination polymers or MOFs. The propyl and methyl groups would influence the topology and porosity of the resulting frameworks, potentially leading to materials with applications in gas storage, separation, or catalysis.

Hydrogen-Bonded Networks: While the N1 position is blocked by a methyl group, the molecule can still participate in C-H···N or C-H···π hydrogen bonds. nih.gov Crystallographic studies can reveal how these weaker interactions guide the self-assembly of the molecules in the solid state, influencing crystal packing and physical properties.

Host-Guest Chemistry: The aromatic surface of the benzimidazole ring could interact with guest molecules through π-π stacking. This could be exploited to create host-guest complexes or to design molecular sensors where the binding of a guest molecule induces a change in a measurable property, such as fluorescence.

Q & A

Q. What are the common synthetic routes for 1-methyl-2-propyl-1H-1,3-benzodiazole, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl-containing reagents. For example:

- Step 1: React 1,2-diamine precursors with propyl ketones or aldehydes under acidic conditions (e.g., HCl or acetic acid) to form the benzodiazole core.

- Step 2: Introduce the methyl group via alkylation using methyl iodide or dimethyl sulfate in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃).

- Optimization: Adjust reaction temperature (60–120°C), solvent polarity, and catalyst (e.g., p-toluenesulfonic acid) to improve yield (65–85%). Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks based on substituent effects (e.g., methyl groups at δ 2.5–3.0 ppm, aromatic protons at δ 7.0–8.5 ppm).

- IR: Confirm N-H stretching (~3400 cm⁻¹) and C=N/C=C vibrations (1600–1500 cm⁻¹) .

- Crystallography: Use SHELX software for single-crystal XRD refinement. Key parameters include bond lengths (C-N: ~1.32 Å) and torsion angles to validate the planar benzodiazole core .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in crystallographic data for benzodiazole derivatives during structural refinement?

Methodological Answer: Contradictions (e.g., disordered solvent molecules or non-planar heterocycles) are addressed by:

- Multi-parameter refinement in SHELXL to model thermal motion and occupancy .

- Comparative analysis with analogous structures (e.g., 1-methyl-2-(piperidin-4-yl)-1H-benzodiazole hydrochloride ) to validate bond geometry.

- Validation tools: Check using PLATON or Mercury to flag outliers (>4σ in electron density maps) .

Q. How can computational modeling guide the design of 1-methyl-2-propyl-1H,3-benzodiazole derivatives with enhanced pharmacological profiles?

Methodological Answer:

- Docking studies: Use AutoDock Vina or Schrödinger Suite to predict binding affinity for targets (e.g., kinase enzymes). For example, derivatives with piperidine substituents show improved interactions with hydrophobic pockets .

- QSAR models: Correlate substituent bulk (e.g., propyl vs. phenyl groups) with bioactivity using Hammett constants or logP values .

- MD simulations: Assess stability of ligand-receptor complexes (e.g., 100 ns runs in GROMACS) to prioritize synthetic targets .

Q. What methodological approaches are used to analyze conflicting bioactivity data in benzodiazole derivatives across different experimental models?

Methodological Answer:

- Dose-response reconciliation: Compare IC₅₀ values across assays (e.g., antimicrobial vs. anticancer studies) using ANOVA to identify assay-specific biases .

- Meta-analysis: Aggregate data from structurally similar compounds (e.g., 5-chloro-2-(piperidin-2-yl)-1H-benzodiazole ) to discern trends in substituent effects.

- Troubleshooting: Replicate assays under standardized conditions (e.g., cell line, pH, solvent controls) to isolate experimental variables .

Data Contradiction Analysis Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.